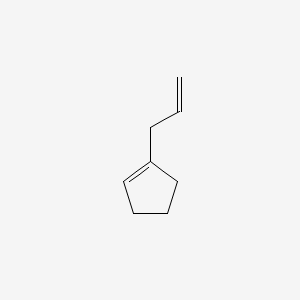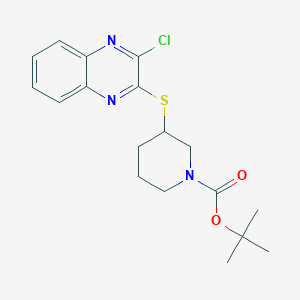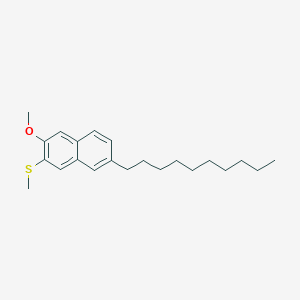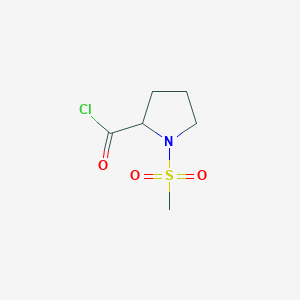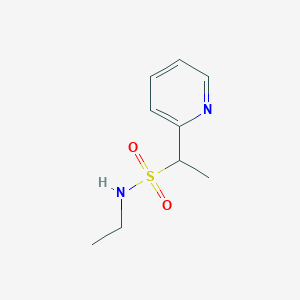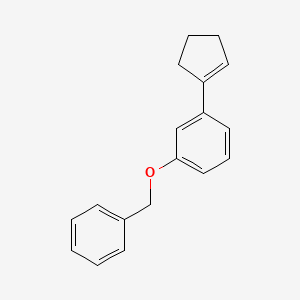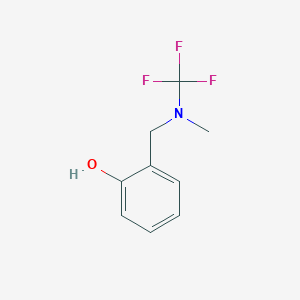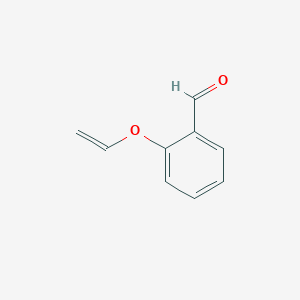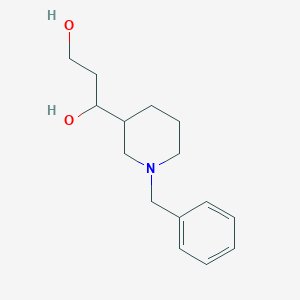
Strontium dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium dipicrate is a chemical compound with the molecular formula C₁₂H₄N₆O₁₄Sr It is a coordination compound consisting of strontium and dipicrate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium dipicrate can be synthesized through a reaction between strontium salts and picric acid. One common method involves dissolving strontium chloride in water and then adding an aqueous solution of picric acid. The reaction typically occurs at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up for industrial purposes. The key factors in industrial production would include ensuring the purity of the starting materials, controlling the reaction conditions, and optimizing the yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium dipicrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced strontium complexes.
Substitution: this compound can participate in substitution reactions where the picrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: Various ligands, such as ethylenediamine or other chelating agents, can be used in substitution reactions. These reactions are usually conducted in organic solvents like ethanol or methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield strontium oxide or other oxidized strontium compounds, while reduction reactions may produce strontium complexes with lower oxidation states.
Applications De Recherche Scientifique
Strontium dipicrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other strontium compounds.
Biology: this compound is studied for its potential biological effects, including its interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore the potential medical applications of this compound, particularly in bone health and osteoporosis treatment.
Industry: The compound is used in the production of pigments, explosives, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of strontium dipicrate involves its interaction with various molecular targets and pathways. In biological systems, strontium ions can replace calcium ions in certain biochemical processes, affecting bone metabolism and other physiological functions. The picrate ions may also interact with proteins and enzymes, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Strontium dipicrate can be compared with other similar compounds, such as:
Strontium Nitrate: Unlike this compound, strontium nitrate is primarily used in pyrotechnics and as a red colorant in fireworks.
Strontium Carbonate: This compound is commonly used in the production of ceramics and glass, as well as in the treatment of osteoporosis.
Strontium Chloride: Strontium chloride is used in dental care products to reduce tooth sensitivity and in the production of strontium metal.
Uniqueness: this compound is unique due to its vibrant yellow color and its specific chemical properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its potential biological effects further distinguish it from other strontium compounds.
Propriétés
Numéro CAS |
34069-88-0 |
|---|---|
Formule moléculaire |
C12H4N6O14Sr |
Poids moléculaire |
543.81 g/mol |
Nom IUPAC |
strontium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/2C6H3N3O7.Sr/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 |
Clé InChI |
JWDCIZFRVVHBJE-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
